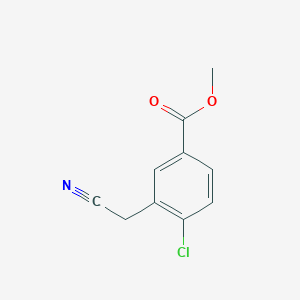

Methyl 4-chloro-3-(cyanomethyl)benzoate

Beschreibung

Contextualizing Methyl 4-chloro-3-(cyanomethyl)benzoate within the Realm of Halogenated Benzoate (B1203000) Esters

This compound belongs to the broad class of halogenated benzoate esters. These compounds are derivatives of benzoic acid, characterized by the presence of one or more halogen atoms on the aromatic ring and an ester functional group. Halogenated aromatic compounds are pivotal intermediates in organic synthesis, with the halogen atom serving as a versatile handle for a variety of chemical transformations. google.comgoogle.com For instance, the halogen can act as a leaving group in nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The ester group, in this case, a methyl ester, also offers a site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. The specific placement of the chloro-substituent at the 4-position and the cyanomethyl group at the 3-position on the benzoate ring influences the molecule's reactivity and provides a defined scaffold for targeted synthesis.

Significance of the Cyanomethyl Moiety in Contemporary Organic Synthesis

The cyanomethyl group (–CH₂CN) is a highly significant functional moiety in contemporary organic synthesis due to its remarkable versatility. encyclopedia.pubnih.gov The nitrile functional group can be readily converted into a variety of other important chemical entities. For example, it can be hydrolyzed to yield carboxylic acids or primary amides, or reduced to form primary amines. encyclopedia.pubnih.govrsc.org This transformative potential allows synthetic chemists to introduce a range of functionalities into a molecule from a common cyanomethyl precursor.

Furthermore, the cyanomethyl group is a structural component found in numerous bioactive natural products and pharmaceutical drugs. nih.govrsc.org The introduction of this group, a process known as cyanomethylation, can be achieved through various protocols, including both transition-metal-catalyzed and metal-free methods. encyclopedia.pubrsc.org The electrogenerated cyanomethyl anion, derived from acetonitrile (B52724), can also act as a strong base or a nucleophile in various synthetic reactions. researchgate.net The presence of this moiety in this compound, therefore, marks it as a powerful intermediate for building complex, biologically relevant molecules.

Overview of the Research Landscape Surrounding this compound

The research landscape for this compound indicates that it is primarily utilized as a specialized building block in synthetic organic chemistry. lookchem.com It is commercially available from various chemical suppliers, often with a purity of 98% or higher. lookchem.com Its application is frequently found in the pharmaceutical field and it has been identified as a "Protein Degrader Building Block," suggesting its use in the development of molecules for targeted protein degradation, a cutting-edge area of drug discovery. lookchem.comcalpaclab.com

The compound's utility stems from its trifunctional nature: the chlorinated aromatic ring allows for cross-coupling reactions, the ester can be modified, and the cyanomethyl group provides a gateway to amines, carboxylic acids, and other functionalities. This makes it a valuable starting material for creating libraries of complex molecules for screening in drug discovery and materials science.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 872091-83-3 calpaclab.comaksci.com |

| Molecular Formula | C₁₀H₈ClNO₂ calpaclab.comaksci.com |

| Molecular Weight | 209.63 g/mol calpaclab.comaksci.com |

| Physical Form | Solid; White to off-white powder or crystals aksci.com |

| Boiling Point | 338.9 ± 32.0 °C at 760 mmHg aksci.com |

| Purity | ≥98% calpaclab.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVKNCFKAFOXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585904 | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872091-83-3 | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-(cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of Methyl 4 Chloro 3 Cyanomethyl Benzoate

Established Synthetic Routes for Methyl 4-chloro-3-(cyanomethyl)benzoate and Related Analogs

The construction of the target molecule and its analogs relies on well-established organic transformations. These routes can be broadly categorized into two main phases: the formation of a chlorinated ester intermediate and the subsequent introduction of the cyano group.

This approach focuses on first creating a chlorinated benzoic acid ester, which then serves as the substrate for the final cyanation step. Different starting materials and chlorination techniques define the specific pathways within this category.

A prominent synthetic route begins with m-toluic acid and proceeds through a sequence of acylation, chlorination, and esterification. patsnap.comgoogle.com This multi-step process is designed for industrial-scale production, focusing on high conversion rates and the recycling of unreacted materials. google.com

The first step is the conversion of m-toluic acid to its more reactive acyl chloride derivative, m-toluoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). patsnap.combrainly.comchemconnections.org The reaction proceeds because thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, releasing gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemconnections.orgyoutube.comyoutube.com

The resulting m-toluoyl chloride is then subjected to a side-chain chlorination reaction. This is accomplished by introducing liquid chlorine at elevated temperatures (110-170°C). google.com This step selectively adds a chlorine atom to the methyl group, forming m-chloromethylbenzoyl chloride. The reaction is carefully controlled to favor mono-chlorination, and unreacted m-toluoyl chloride is often recovered via distillation and recycled. google.com

Finally, the m-chloromethylbenzoyl chloride intermediate undergoes esterification. Anhydrous methanol (B129727) is added dropwise to the chloride, resulting in the formation of the corresponding methyl ester. patsnap.comgoogle.com This reaction is followed by a cyanation step to yield the final product.

| Step | Reactants | Conditions | Product | Yield | Reference |

| Acylation | m-Toluic Acid, Thionyl Chloride | 60-100°C | m-Toluoyl Chloride | 90-97% | google.com |

| Chlorination | m-Toluoyl Chloride, Liquid Chlorine | 125-170°C | m-Chloromethylbenzoyl Chloride | - | patsnap.comgoogle.com |

| Esterification | m-Chloromethylbenzoyl Chloride, Methanol | 40°C | Methyl m-chloromethylbenzoate | - | patsnap.com |

| Cyanation | Methyl m-chloromethylbenzoate, Sodium Cyanide | Reflux in Toluene (B28343) | Methyl 3-(cyanomethyl)benzoate | 85-93% | google.com |

An alternative strategy involves the direct chloromethylation of methyl benzoate (B1203000). This reaction, known as the Blanc chloromethylation, introduces a chloromethyl group onto the aromatic ring using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.comwikipedia.org

The mechanism is initiated under acidic conditions which protonate the formaldehyde, making its carbonyl carbon highly electrophilic. wikipedia.org The aromatic ring of methyl benzoate then acts as a nucleophile, attacking the activated formaldehyde. Subsequent rearomatization of the ring forms a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the chloromethyl derivative under the reaction conditions. wikipedia.org

However, benzoic acid derivatives are considered deactivated aromatic hydrocarbons, making chloromethylation challenging under standard conditions, often resulting in poor yields. google.com Research has focused on optimizing conditions, such as temperature (20-65°C) and the molar ratios of reactants, to improve the efficiency of this method for producing 3-chloromethyl benzoic acid methyl ester. google.com

| Reactants | Catalyst | Conditions | Products | Reference |

| Methyl Benzoate, Paraformaldehyde | Aluminum Chloride | Chloroform, 50°C, 8 hours | 3-chloromethyl benzoic acid methyl ester (50%), unreacted methyl benzoate (35%), other impurities (15%) | google.com |

Side-chain chlorination can also be achieved via a free-radical mechanism, initiated by ultraviolet (UV) light. google.com This method is used for the synthesis of chloromethyl benzoic acid methyl esters from methyl p-methyl benzoate. google.com The process involves feeding chlorine gas into the reaction vessel containing methyl p-methyl benzoate while irradiating with UV light. google.com

The UV irradiation initiates the homolytic cleavage of chlorine molecules into chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group on the benzene (B151609) ring, generating a benzyl radical. This radical reacts with another chlorine molecule to form the chloromethyl product and a new chlorine radical, propagating the chain reaction. google.com

The reaction temperature is typically maintained between 70°C and 140°C. google.com Studies on the related chlorination of methyl 2-methylbenzoate (B1238997) show that while various free-radical initiators (like benzoyl peroxide or AIBN) can be used, UV light often leads to the fastest reaction rates. researchgate.net The conversion efficiency is a critical parameter to control to maximize the yield of the desired mono-chlorinated product, which can reach over 98% purity after rectification. google.com UV irradiation is also known to promote the formation and decay of various chlorinated compounds in aqueous solutions. nih.govnih.gov

| Reactants | Catalyst/Initiator | Temperature | Product | Reference |

| Methyl p-methyl benzoate, Chlorine | UV Light | 70-140°C | p-chloromethyl benzoic acid methyl esters | google.com |

| Methyl 2-methylbenzoate, Chlorine | UV Light, BPO, or AIBN | 70°C | Methyl 2-(chloromethyl) benzoate | researchgate.net |

The final key step in many synthetic routes for this compound is the introduction of the nitrile (-CN) group.

This transformation is commonly achieved through a nucleophilic substitution reaction, where a chlorinated precursor is treated with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN). patsnap.comgoogle.comchemistrystudent.com The reaction is a classic example of an Sₙ2 mechanism. stackexchange.comchemguide.co.uk

In this mechanism, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the chloromethyl group. stackexchange.comyoutube.com The attack occurs from the side opposite to the chlorine atom (the leaving group), leading to an inversion of configuration at the carbon center. The carbon-chlorine bond breaks simultaneously as the new carbon-cyanide bond forms. youtube.com

The reaction is typically carried out by heating the chlorinated ester intermediate under reflux with a solution of sodium or potassium cyanide in a suitable solvent. chemguide.co.uk To avoid competing substitution reactions with hydroxide (B78521) ions, the reaction is often performed in an ethanolic solution rather than an aqueous one. chemguide.co.uk One patented method involves adding the chlorinated ester dropwise to a refluxing mixture of sodium cyanide and toluene, followed by a reflux period of about two hours to complete the reaction. google.com The final product is then isolated by extraction. patsnap.comgoogle.com

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

| Chlorinated Ester Intermediate | Sodium Cyanide | Toluene | Reflux, 2 hours | Methyl 3-(cyanomethyl)benzoate | google.com |

| 3-bromomethyl-benzoic acid methyl ester | Potassium Cyanide | DMF | 40-45°C | 3-cyanomethyl-benzoic acid methyl ester | |

| Halogenoalkane | Sodium/Potassium Cyanide | Ethanol | Heat under reflux | Nitrile | chemistrystudent.comchemguide.co.uk |

Cyanation Strategies

Palladium-catalyzed cyanation of 3-chlorobenzoic acid methyl esters with potassium cyanidersc.org

Palladium-catalyzed cyanation represents a powerful method for the introduction of a nitrile group onto an aromatic ring. The reaction of aryl halides with cyanide sources, facilitated by a palladium catalyst, has been a subject of extensive research. rsc.orgnih.gov

Detailed Research Findings:

The palladium-catalyzed cyanation of aryl chlorides, including substrates like 3-chlorobenzoic acid methyl esters, typically requires elevated temperatures (120-160 °C) and the use of specific phosphine (B1218219) ligands. researchgate.netlookchem.com The choice of cyanide source is critical, with potassium cyanide (KCN) being a common reagent. lookchem.com However, due to its high toxicity and the potential for catalyst poisoning, alternative, less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed. rsc.orgorganic-chemistry.org The use of K₄[Fe(CN)₆] often allows for milder reaction conditions, with some protocols reporting temperatures as low as 70°C. organic-chemistry.org

The catalytic system often involves a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bulky and electron-rich phosphine ligands are often employed to promote the challenging oxidative addition of the aryl chloride to the Pd(0) complex. researchgate.net The reaction is typically carried out in a suitable solvent, and a base is often added to facilitate the reaction. organic-chemistry.org

| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / 1,5-bis(diphenylphosphino)pentane | KCN | TMEDA (co-catalyst) | Toluene | 160 | lookchem.com |

| Pd/CM-phos | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | MeCN/H₂O | 70 | organic-chemistry.org |

| Pd₂(dba)₃ / dppf / Zn | Zn(CN)₂ | - | - | - | researchgate.net |

| Pd@CS-biguanidine | K₄[Fe(CN)₆] | - | DMF | 120 | rsc.org |

Visible-light-promoted direct C3-H cyanomethylation of heteroaromatic rings using bromoacetonitrile (B46782) as a cyanomethyl radical sourcenih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-C bonds. This approach utilizes light energy to initiate radical reactions under mild conditions. nih.govacs.org

Detailed Research Findings:

The direct C-H cyanomethylation of heteroaromatic rings can be achieved using visible light in the presence of a photocatalyst, such as Ir(ppy)₃. nih.govnih.gov Bromoacetonitrile serves as an inexpensive and readily available source of the cyanomethyl radical (•CH₂CN). nih.govacs.org The reaction is typically carried out at room temperature under the irradiation of blue LEDs. researchgate.net This method has been successfully applied to a variety of heteroaromatic substrates, including 2H-indazoles and imidazopyridines, affording the corresponding C3-cyanomethylated products in good yields. nih.govresearchgate.net The reaction generally exhibits good functional group tolerance. rsc.orgrsc.org

The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by a single electron transfer (SET) process with bromoacetonitrile to generate the cyanomethyl radical. rsc.org This radical then adds to the heteroaromatic ring, and subsequent steps lead to the final product.

| Substrate Type | Photocatalyst | Radical Source | Light Source | Key Features | Reference |

|---|---|---|---|---|---|

| 2H-Indazoles | Ir(ppy)₃ | Bromoacetonitrile | Blue LED | Mild conditions, good yields | nih.govnih.gov |

| Imidazopyridines | fac-Ir(ppy)₃ | Bromoacetonitrile | Blue LED | Moderate to good yields | researchgate.net |

| N-aryl acrylamides | fac-[Ir(ppy)₃] | Bromoacetonitrile | Visible light | Tandem radical cyclization | rsc.org |

Cyanoacetylation of amines for synthesis of cyanomethyl-containing benzoatesrsc.org

Cyanoacetylation of amines is a fundamental reaction for the synthesis of cyanoacetamides, which are versatile intermediates in organic synthesis. researchgate.nettubitak.gov.tr

Detailed Research Findings:

The cyanoacetylation of amines can be achieved using various reagents, such as cyanoacetic acid in the presence of a coupling agent like acetic anhydride. researchgate.net This reaction involves the formation of an amide bond between the amine and the cyanoacetyl group. The resulting N-substituted cyanoacetamides can be further transformed into a variety of heterocyclic compounds. tubitak.gov.tr While this method is primarily used for the synthesis of amides, its application in the direct synthesis of cyanomethyl-containing benzoates from amino-substituted benzoates would require a multi-step sequence, likely involving initial cyanoacetylation of the amino group followed by transformation of the resulting amide. The direct cyanoacetylation to form a C-C bond on the benzoate ring is not a standard application of this reaction.

Alternative Approaches and Derivatization Strategies

Alkylation approach using methyl 3,5-dihydroxybenzoate (B8624769) with bromoacetonitrile or chloroacetonitrileacs.org

Alkylation reactions are a fundamental method for forming C-C and C-O bonds. wikipedia.org In the context of synthesizing derivatives of methyl benzoate, alkylation of a dihydroxy-substituted precursor offers a potential route.

Detailed Research Findings:

The alkylation of phenols, such as methyl 3,5-dihydroxybenzoate, can be carried out using an alkyl halide like bromoacetonitrile or chloroacetonitrile (B46850) in the presence of a base. fordham.edu This reaction typically proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by the base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. libretexts.org The reaction conditions, such as the choice of base and solvent, can influence the outcome, potentially leading to mono- or di-O-alkylation. fordham.edu For instance, using a base like K₂CO₃ in a solvent like DMF is a common practice for such alkylations. fordham.edu This approach would lead to the formation of an ether linkage (O-CH₂CN) rather than a direct C-C bond to the aromatic ring.

One-pot transformations involving phenols to o-cyanophenolsresearchgate.net

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. pku.edu.cn The direct conversion of phenols to cyanophenols is a valuable transformation.

Detailed Research Findings:

Recent advancements have enabled the direct dehydroxylative cyanation of phenols to aryl nitriles in a one-pot manner. rsc.org One such method employs a palladium catalyst and potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, with the phenol (B47542) being activated in situ. rsc.org Another strategy involves the generation of benzynes from phenols, which can then be trapped with a nitrogen nucleophile to form anilines. researchgate.net While not a direct cyanation, this highlights the potential for one-pot functionalization of phenols. The direct synthesis of o-cyanophenols from phenols can also be achieved through methods like ortho-formylation followed by conversion of the aldehyde to a nitrile, though this is a multi-step process. nih.gov

Mechanistic Studies of Key Reaction Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Palladium-Catalyzed Cyanation: The catalytic cycle for palladium-catalyzed cyanation of aryl halides is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X. rsc.org This step is often rate-limiting, especially for less reactive aryl chlorides. mit.edu

Transmetalation (or Cyanide Exchange): The halide on the palladium complex is exchanged for a cyanide group from the cyanide source. rsc.orgnih.gov

Reductive Elimination: The aryl group and the cyanide group couple, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst, thus completing the cycle. rsc.orgmit.edu

A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the cycle. nih.govresearchgate.net

Visible-Light-Promoted Cyanomethylation: The mechanism for visible-light-promoted cyanomethylation is believed to proceed through a radical pathway:

Photoexcitation: The photocatalyst (e.g., Ir(ppy)₃) absorbs visible light and is excited to a higher energy state. rsc.org

Single Electron Transfer (SET): The excited photocatalyst transfers an electron to bromoacetonitrile, leading to its fragmentation and the formation of the cyanomethyl radical (•CH₂CN) and a bromide anion. rsc.org

Radical Addition: The electrophilic cyanomethyl radical adds to the electron-rich (hetero)aromatic ring.

Rearomatization: The resulting radical intermediate is oxidized and deprotonated to regenerate the aromatic system and form the final product. rsc.org

Alkylation of Phenols: The alkylation of a phenol with an alkyl halide like bromoacetonitrile proceeds via a nucleophilic substitution (Sₙ2) mechanism. libretexts.orglibretexts.org

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group in a single concerted step. libretexts.org

Elucidation of Radical Mechanisms in Benzylic Bromination and Chlorination

The initial step in the synthesis involves the halogenation of the methyl group on the benzene ring, which is a benzylic position. This reactivity is attributed to the relative weakness of benzylic C-H bonds, as their homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This process is a free-radical chain reaction.

Benzylic Bromination: The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide, AIBN) or UV light, is a standard method for benzylic bromination. masterorganicchemistry.com The use of NBS is crucial as it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture. libretexts.orgyoutube.com This low concentration favors the desired radical substitution pathway over competing reactions like electrophilic addition to the aromatic ring.

The mechanism proceeds through three main stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator or the Br-Br bond in the trace amount of Br₂ generated from NBS, producing bromine radicals (Br•). libretexts.orgyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the precursor, Methyl 4-chloro-3-methylbenzoate. This forms a resonance-stabilized benzylic radical and HBr. This radical then reacts with a Br₂ molecule to yield the product, Methyl 3-(bromomethyl)-4-chlorobenzoate, and regenerates a bromine radical, which continues the chain. youtube.com

Termination: The reaction concludes when radicals combine in various ways, such as two bromine radicals forming Br₂.

Lewis acids, such as Zirconium(IV) chloride, have also been shown to catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proceeding through a radical generation pathway. nih.gov

Benzylic Chlorination: Similar to bromination, benzylic chlorination follows a radical mechanism. Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are used, typically with a radical initiator. researchgate.net Studies on the chlorination of methyl 2-methylbenzoate have shown that initiators like benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or UV light can be used, with UV light often leading to faster reaction rates. researchgate.net

| Halogenation Type | Typical Reagents | Initiator | Key Mechanistic Feature |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, UV Light | Formation of a resonance-stabilized benzylic radical; low Br₂ concentration prevents side reactions. libretexts.orgmasterorganicchemistry.com |

| Chlorination | Cl₂, SO₂Cl₂ | AIBN, Benzoyl Peroxide, UV Light | Radical chain reaction involving chlorine radicals abstracting a benzylic hydrogen. researchgate.net |

Nucleophilic Substitution Mechanisms in Cyanation Reactions

The second major step is the conversion of the newly formed benzylic halide, for instance, Methyl 3-(bromomethyl)-4-chlorobenzoate, into this compound. This is achieved through a nucleophilic substitution reaction where a cyanide salt provides the nucleophile (CN⁻). wikipedia.org

The cyanation of a primary benzylic halide, like the intermediate in this synthesis, typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. ucalgary.ca This mechanism involves a concerted, single-step process where the cyanide nucleophile attacks the electrophilic benzylic carbon from the side opposite to the leaving group (halide), leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

A significant competing reaction in this step is the nucleophilic attack of the cyanide ion on the methyl group of the ester. Cyanide salts, particularly in dipolar aprotic solvents, are capable of cleaving methyl esters to yield a carboxylic acid anion and acetonitrile (B52724). acsgcipr.org This occurs via an Sₙ2 attack on the methyl carbon of the ester. The susceptibility of the ester to this cleavage is dependent on the reaction conditions and the structure of the ester itself, with methyl and ethyl esters being generally more prone to this side reaction. acsgcipr.org Careful control of temperature and reaction time is necessary to favor the desired substitution at the benzylic position over the undesired ester cleavage.

Cyanation reactions often face a challenge of solubility, as the inorganic cyanide salt (e.g., NaCN, KCN) is typically insoluble in the organic solvents used to dissolve the benzylic halide substrate. Phase-transfer catalysis (PTC) provides an effective solution to this problem. phasetransfer.com

Phase-transfer catalysts, commonly quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers, facilitate the transfer of the cyanide anion from the solid or aqueous phase into the organic phase. phasetransfer.com The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair that is soluble in the organic medium. This "naked" cyanide anion in the organic phase is a highly potent nucleophile, leading to a significant increase in the reaction rate. phasetransfer.com

The use of PTC offers several advantages:

Enables the reaction to proceed under milder conditions (e.g., lower temperatures).

Increases reaction yields by promoting the desired Sₙ2 pathway and minimizing side reactions. phasetransfer.com

Allows the use of less expensive and safer solvent systems, such as toluene, instead of polar aprotic solvents like DMSO. phasetransfer.com

| Condition | Description | Advantage | Potential Disadvantage |

|---|---|---|---|

| Without PTC | Requires polar aprotic solvents (e.g., DMF, DMSO) to dissolve the cyanide salt. | Simpler reagent list. | Slower reaction rates, higher temperatures required, potential for more side reactions. phasetransfer.com |

| With PTC | A catalyst (e.g., TBAB) is added to a biphasic system (e.g., toluene/water). | Faster rates, milder conditions, higher yields, use of less polar solvents. phasetransfer.comphasetransfer.com | Requires an additional reagent (the catalyst). |

Competing Pathways and Side Reaction Mitigation in Synthesis

The cyanomethyl group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that proceeds in two stages. byjus.comlibretexts.org Initially, the nitrile is hydrolyzed to an amide intermediate (2-(4-(methoxycarbonyl)-2-chlorophenyl)acetamide). With continued heating in an acidic medium, this amide undergoes further hydrolysis to form the corresponding carboxylic acid (2-(4-(methoxycarbonyl)-2-chlorophenyl)acetic acid) and an ammonium salt. byjus.comlibretexts.orgjove.com

The acid-catalyzed mechanism involves the initial protonation of the nitrile's nitrogen atom. libretexts.orgaklectures.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com A series of proton transfers then leads to the formation of the amide, which can be subsequently hydrolyzed to the carboxylic acid. organicchemistrytutor.com This side reaction is a critical consideration during workup or any subsequent synthetic steps performed under acidic conditions.

If the synthesis were attempted by first creating 4-chloro-3-(cyanomethyl)benzoic acid and then performing an acid-catalyzed esterification (Fischer esterification) to obtain the methyl ester, a competing hydrolysis reaction would be a major concern. The strongly acidic conditions (e.g., methanol with a catalytic amount of sulfuric or hydrochloric acid) required for esterification would also facilitate the hydrolysis of the nitrile group. quizlet.com

The mechanism is the same as described above: the nitrile nitrogen is protonated by the strong acid catalyst, activating it for nucleophilic attack. libretexts.orgquizlet.com In this case, both water (a byproduct of esterification) and the alcohol solvent (methanol) can act as nucleophiles, potentially leading to a mixture of hydrolysis products (amide, carboxylic acid) alongside the desired ester. This competing pathway makes the late-stage introduction of the ester group via acid catalysis a less viable synthetic route.

Control of chlorination transformation efficiency and reaction temperature

The efficiency of the chlorination transformation and the reaction temperature are critical, interdependent parameters that significantly influence the product distribution. In related syntheses, such as the production of methyl p-chloromethyl benzoate, the chlorination of the methyl group on methyl p-toluate (B1214165) is carefully controlled. google.com The reaction conditions for this process involve a chlorination transformation efficiency of 20%-70% and a reaction temperature between 70°C and 140°C. google.com

Controlling the transformation efficiency is considered of primary importance. google.com For instance, if the content of the desired chloromethylated product exceeds a certain threshold (e.g., 30%), there can be an increase in side reactions, such as chlorination on the phenyl ring. google.com The reaction temperature also plays a crucial role; while chlorination can proceed within a 70°C to 140°C range, temperatures exceeding 140°C can lead to a sharp increase in high-boiling point impurities. google.com Lower temperatures tend to favor substitution reactions on the phenyl ring as the main side reaction, whereas higher temperatures promote the formation of methyl dichloro derivatives. google.com A preferred temperature range is often cited as 100°C-110°C to optimize the formation of the monochlorinated product. google.com

In the synthesis of a similar precursor, methyl 3-(cyanomethyl)benzoate, the chlorination of m-toluoyl chloride is conducted at temperatures between 110°C and 170°C. google.com

Table 1: Reaction Parameters for Chlorination in Related Syntheses

| Parameter | Value Range | Preferred Value | Source |

|---|---|---|---|

| Chlorination Transformation Efficiency | 20% - 70% | 30% - 35% | google.com |

| Reaction Temperature | 70°C - 140°C | 100°C - 110°C | google.com |

Prevention of polychloromethylated byproducts through recycling

A key strategy to minimize the formation of polychloromethylated and other byproducts is to limit the conversion rate during the chlorination step and to recycle the unreacted starting material. This approach is detailed in the synthesis of methyl 3-(cyanomethyl)benzoate, a compound structurally related to this compound. google.com

In this process, m-toluoyl chloride is partially chlorinated. google.compatsnap.com Instead of driving the reaction to completion, which would increase the likelihood of forming di- and tri-chlorinated species, the reaction is stopped at a moderate conversion level. The resulting mixture contains the desired monochlorinated product, unreacted m-toluoyl chloride, and potentially small amounts of polychlorinated byproducts. google.com

Iv. Theoretical and Computational Chemistry of Methyl 4 Chloro 3 Cyanomethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It provides a framework for calculating various molecular properties and reactivity descriptors that are crucial for understanding the behavior of a compound like Methyl 4-chloro-3-(cyanomethyl)benzoate.

Detailed Research Findings: DFT calculations allow for the optimization of the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. While specific DFT studies for this compound are not prominent in the literature, data from structurally analogous compounds like Methyl 4-chloro-3-nitrobenzoate can provide illustrative insights. nih.gov For such molecules, DFT is used to determine the crystal structure and the arrangement of molecules in the solid state. nih.gov

Furthermore, DFT is employed to calculate key reactivity descriptors. researchgate.net These parameters, derived from the conceptual framework of DFT, help predict how the molecule will interact with other chemical species. rsc.org Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Table 1: Illustrative Crystal and Refinement Data from a Structurally Similar Compound (Methyl 4-chloro-3-nitrobenzoate) via DFT-related methods This table presents typical data obtained from crystallographic analysis, often complemented by DFT for structural refinement and understanding.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₈H₆ClNO₄ | Molecular formula of the analogous compound. nih.gov |

| Molecular Weight (Mr) | 215.59 | Molar mass of the compound. nih.gov |

| Crystal System | Triclinic | The crystal lattice system. nih.gov |

| Space Group | P-1 | The symmetry group of the crystal. nih.gov |

| Volume (V) | 454.1 (2) ų | The volume of the unit cell. nih.gov |

| Z | 2 | The number of molecules per unit cell. nih.gov |

| Reflections Collected | 1918 | Total number of diffraction data points measured. nih.gov |

| Goodness-of-fit (S) | 1.12 | An indicator of the quality of the structural model refinement. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with its environment, such as solvent molecules. nih.govelifesciences.org

Detailed Research Findings: MD simulations generate a trajectory that details how the molecule's conformation changes over a period of time. This is particularly useful for analyzing the rotation around single bonds, such as the C-C bond connecting the cyanomethyl group to the benzene (B151609) ring and the C-C bond of the ester group. By integrating simulation data, one can identify the most stable or frequently occurring conformations. elifesciences.org

The simulations also provide a detailed view of intermolecular interactions. When simulating this compound in a solvent, one can observe the formation and dynamics of non-covalent interactions, such as:

Van der Waals forces: Between the molecule and solvent.

Dipole-dipole interactions: Arising from the polar C-Cl, C=O, and C≡N bonds.

Hydrogen bonds: Potential interactions if the solvent is protic (e.g., water or methanol).

These simulations are critical for understanding how the molecule behaves in solution, which can influence its solubility, stability, and reactivity. While specific MD studies on this compound are not available, the methodology is widely applied to understand the dynamics of small organic molecules. mdpi.com

Table 2: Key Torsional Angles and Potential Intermolecular Interactions for MD Simulation Analysis This table outlines the structural parameters and interactions that would be the focus of an MD simulation of this compound.

| Parameter Type | Specific Focus | Information Gained |

|---|---|---|

| Conformational Analysis | Torsion angle of the Ar-CH₂CN bond | Preferred orientation of the cyanomethyl group relative to the ring. |

| Conformational Analysis | Torsion angle of the Ar-C(O)OCH₃ bond | Planarity and orientation of the methyl ester group. |

| Intermolecular Interactions | Radial distribution function with solvent | Solvation shell structure and specific molecule-solvent interactions. |

| Intermolecular Interactions | Hydrogen bond analysis (in protic solvents) | Strength and lifetime of hydrogen bonds with ester or cyano groups. |

| Dynamical Properties | Root Mean Square Deviation (RMSD) | Overall structural stability and conformational changes over time. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.com This method is widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals. nih.govsemanticscholar.org

Detailed Research Findings: The QSAR modeling process begins with a set of compounds with known activities or properties. mdpi.com For each compound, a series of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological (2D) descriptors: Based on the 2D graph of the molecule, such as molecular connectivity indices. nih.gov

Geometrical (3D) descriptors: Based on the 3D conformation, such as molecular surface area and volume.

Electronic descriptors: Such as dipole moment, partial atomic charges, and HOMO/LUMO energies. nih.gov

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A statistical model is then built to correlate these descriptors with the observed activity. mdpi.com Although no specific QSAR models for this compound were found, studies on similar classes of compounds demonstrate the utility of this approach. For example, a QSAR study on related anticancer agents found that cytotoxic activity was highly dependent on the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO). nih.gov Such a model, if developed for this compound, could predict properties like its potential biological activity or toxicity based solely on its calculated descriptors.

Table 3: Representative Molecular Descriptors for QSAR Modeling This table lists potential descriptors that would be calculated for this compound to build a QSAR model.

| Descriptor Class | Example Descriptor | Property Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. semanticscholar.org |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Steric effects and exposure to solvent. |

| Hydrophobic | LogP | Lipophilicity, related to membrane permeability. semanticscholar.org |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. nih.gov |

| Electronic | Dipole Moment | Overall polarity of the molecule. semanticscholar.org |

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and mechanisms of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com

Detailed Research Findings: The energies and spatial distributions of the HOMO and LUMO are critical for understanding a molecule's chemical behavior.

The HOMO acts as an electron donor, so it is the primary site for electrophilic attack.

The LUMO acts as an electron acceptor, making it the primary site for nucleophilic attack.

For this compound, the HOMO-LUMO gap (the energy difference between the two orbitals) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The locations of the HOMO and LUMO on the molecule are determined by the combined electronic effects of the substituents. The electron-withdrawing nature of the chloro, cyanomethyl, and ester groups would lower the energy of the LUMO and likely localize it on the aromatic ring, making the ring susceptible to nucleophilic aromatic substitution reactions. The HOMO might be localized on the benzene ring as well, indicating its potential to react with strong electrophiles. FMO theory is also instrumental in predicting the outcomes of pericyclic reactions, such as cycloadditions. wikipedia.orgacs.org

Table 4: FMO Theory Concepts and Their Application This table illustrates how FMO parameters are used to predict chemical reactivity.

| Parameter | Definition | Predicted Implication for the Molecule |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and ability to donate electrons. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| HOMO Distribution | Region(s) of high HOMO density | The most probable site(s) for attack by electrophiles. wikipedia.org |

| LUMO Distribution | Region(s) of high LUMO density | The most probable site(s) for attack by nucleophiles. wikipedia.org |

Predicted Collision Cross Section (CCS) Values and their Applications in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing compound identification and characterization. researchgate.net A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's effective area as it moves through a buffer gas. bohrium.com

Detailed Research Findings: The CCS value is a robust and characteristic physicochemical property of an ion. chromatographyonline.com It provides structural information that is complementary to an ion's mass-to-charge ratio (m/z) and chromatographic retention time. This is particularly valuable for distinguishing between isomers, which have the same mass but can have different shapes and therefore different CCS values. nih.gov

For a molecule like this compound, a CCS value can be measured experimentally or predicted using computational models. Prediction tools often use machine learning algorithms trained on large databases of known CCS values. nih.gov The predicted CCS value can then be used to tentatively identify the compound in complex mixtures before it is confirmed with an authentic standard. The CCS value is dependent on the type of ion formed (e.g., protonated [M+H]⁺, sodiated [M+Na]⁺) and the buffer gas used (typically nitrogen or helium). nih.govnih.gov Studies have shown a significant correlation between m/z and CCS, but different chemical classes often occupy distinct regions in a CCS vs. m/z plot, which aids in compound classification. researchgate.netnih.gov

Table 5: Illustrative Predicted CCS Values and Their Application This table shows hypothetical predicted CCS values for different adducts of a small molecule like this compound (M.W. ≈ 211.6 g/mol ) and their use in compound identification.

| Ion Adduct | Mass-to-Charge (m/z) | Hypothetical Predicted CCS (Ų) in N₂ | Application in Analysis |

|---|---|---|---|

| [M+H]⁺ | ~212.04 | ~145.5 | Confirmation of protonated species in positive ion mode ESI-MS. |

| [M+Na]⁺ | ~234.02 | ~152.8 | Commonly observed adduct; provides an additional data point for confirmation. nih.gov |

| [M+K]⁺ | ~250.00 | ~157.2 | Potassium adduct, can be observed depending on mobile phase purity. |

| [2M+H]⁺ | ~423.08 | ~210.1 | Dimer ion, can provide information on non-covalent interactions. nih.gov |

Compound Index

V. Organic Reactions and Transformations of Methyl 4 Chloro 3 Cyanomethyl Benzoate and Its Derivatives

Reactions Involving the Ester Functionality

The methyl ester group is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

The conversion of the methyl ester in Methyl 4-chloro-3-(cyanomethyl)benzoate to its corresponding carboxylic acid, 4-chloro-3-(cyanomethyl)benzoic acid, is a fundamental transformation. This reaction, a type of hydrolysis, can be effectively carried out under basic conditions through a process known as saponification. mdpi.com

The generally accepted mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. mdpi.com This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to furnish the final carboxylic acid product. sigmaaldrich.com

Studies on various methyl benzoates show that this reaction can be performed with high efficiency using common bases like sodium hydroxide or potassium hydroxide in aqueous or mixed-solvent systems, such as water and methanol (B129727). mdpi.comresearchgate.netresearchgate.net High temperatures can accelerate the reaction, with quantitative saponification of substituted methyl benzoates achievable in relatively short timeframes. researchgate.netresearchgate.net Enzymatic hydrolysis using lipases also presents a viable, milder alternative for this transformation. mdpi.com

Typical Conditions for Ester Hydrolysis (Saponification)

| Reagent | Solvent System | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | High yield of carboxylic acid after acidification. | mdpi.comucla.edu |

| Potassium Hydroxide (KOH) | Water | 200–300 °C | Quantitative saponification. | researchgate.netresearchgate.net |

| Lithium Hydroxide (LiOH) | THF/Water | Room Temp | Effective hydrolysis to the corresponding acid. | mdpi.com |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, converting this compound into a new ester. This reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.commasterorganicchemistry.com

In acid-catalyzed transesterification, a proton source (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a new alcohol molecule. masterorganicchemistry.comresearchgate.net To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion (e.g., sodium ethoxide) on the ester's carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This forms a tetrahedral intermediate that subsequently eliminates the original methoxide ion to yield the new ester.

Research on the transesterification of crude methyl benzoate (B1203000) has demonstrated that other esters, such as benzyl (B1604629) benzoate and butyl benzoate, can be produced with high conversion rates using titanate catalysts. nih.gov This indicates that this compound can likely be converted to a variety of other esters under similar conditions.

Reactions at the Nitrile Group

The cyano group (nitrile) in this compound is a valuable functional handle, participating in reduction and various nucleophilic addition reactions.

The nitrile group can be readily reduced to a primary amine, yielding Methyl 4-chloro-3-(2-aminoethyl)benzoate. This transformation is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is an excellent choice for this reduction, effectively converting the nitrile to the corresponding primary amine after an aqueous workup. masterorganicchemistry.com The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile, followed by protonation. masterorganicchemistry.com

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by various nucleophiles. A significant application of this reactivity is in the synthesis of tetrazoles, which are important heterocyclic scaffolds. The reaction of a nitrile with an azide (B81097) salt, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, leads to the formation of a tetrazolyl ring via a [3+2] cycloaddition reaction. nih.gov This converts the cyanomethyl group into a (1H-tetrazol-5-yl)methyl group.

Another important nucleophilic addition involves the use of organometallic reagents like Grignard reagents. masterorganicchemistry.com The addition of a Grignard reagent to the nitrile carbon forms an imine anion, which upon acidic hydrolysis is converted into a ketone. This provides a pathway to synthesize more complex carbon skeletons.

In addition to standard chemical hydrolysis, the nitrile group can be transformed into amides or carboxylic acids through biological or enzymatic pathways. These biotransformations are known for their high efficiency and selectivity under mild, environmentally benign conditions.

Nature employs two primary enzymatic routes for nitrile degradation:

Nitrilase Pathway: Nitrilase enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid, with the release of ammonia. This would convert the cyanomethyl group directly into a carboxymethyl group.

Nitrile Hydratase/Amidase Pathway: This two-step process first involves a nitrile hydratase enzyme, which catalyzes the hydration of the nitrile to the corresponding primary amide (e.g., Methyl 4-chloro-3-(2-amino-2-oxoethyl)benzoate). Subsequently, an amidase enzyme hydrolyzes this amide to the carboxylic acid.

These enzymatic methods offer a powerful alternative to chemical hydrolysis, which often requires harsh conditions like strong acids or bases.

Reactions at the Chlorinated Aromatic Ring

The chlorine atom on the aromatic ring serves as a leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a key handle for C-C and C-heteroatom bond formation.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methyl ester group (-CO₂Me) is situated para to the chlorine atom. This electron-withdrawing group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the substitution of the chloride ion by a nucleophile.

While many SNAr reactions are believed to follow the stepwise Meisenheimer pathway, recent computational and experimental studies suggest that some reactions, particularly those with good leaving groups like chloride, may proceed through a concerted mechanism. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Chlorides

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | Aryl Methyl Ether | Base (e.g., NaH), Solvent (e.g., DMF, THF) |

| Benzylamine (BnNH₂) | N-Benzyl Aniline Derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat |

| Sodium Thiophenoxide (NaSPh) | Diaryl Thioether | Solvent (e.g., DMF), Heat |

This table presents generalized conditions for SNAr reactions on activated aryl chlorides analogous to the title compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. Aryl chlorides, while traditionally less reactive than bromides or iodides, can effectively participate in these transformations under optimized conditions, often requiring specialized ligands and bases. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, to form a biaryl compound. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For aryl chlorides, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃) are often employed to facilitate the challenging oxidative addition step. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is used to form a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.org However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org Microwave-assisted protocols have been shown to accelerate the coupling of aryl chlorides significantly. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly valuable for creating vinylarenes. The process generally requires a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org For unreactive aryl chlorides, high temperatures were traditionally necessary, but modern catalytic systems, including those using N-heterocyclic carbene (NHC) ligands or specific ionic bases, can promote the reaction under milder conditions. nih.govacs.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 4-Phenyl-3-(cyanomethyl)benzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 4-(Phenylethynyl)-3-(cyanomethyl)benzoate |

| Heck | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | (E)-4-Styryl-3-(cyanomethyl)benzoate |

This table illustrates typical conditions for cross-coupling reactions based on established protocols for functionalized aryl chlorides. organic-chemistry.orgnih.govrsc.org

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a highly versatile functional group. The nitrile moiety activates the adjacent methylene (B1212753) protons, making them acidic and amenable to deprotonation to form a stabilized carbanion. This nucleophilic carbon can then participate in a variety of bond-forming reactions.

The alpha-carbon of the cyanomethyl group can be readily alkylated. This is typically achieved by treating the arylacetonitrile derivative with a base to generate a carbanion, which then acts as a nucleophile to displace a halide from an alkyl halide. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.

An alternative, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. rsc.orgnih.gov In this process, a transition metal catalyst (e.g., based on iridium or ruthenium) temporarily oxidizes the alcohol to an aldehyde. rsc.orgacs.org The arylacetonitrile undergoes condensation with the in situ-generated aldehyde, and the resulting unsaturated intermediate is then reduced by the catalyst using the "borrowed" hydrogen to yield the α-alkylated product, with water as the only byproduct. nih.gov

Table 3: Alkylation of the Cyanomethyl Group

| Alkylating Agent | Base / Catalyst | Solvent | Product |

|---|---|---|---|

| Benzyl Bromide | NaH | THF | Methyl 4-chloro-3-(1-cyano-2-phenylethyl)benzoate |

| Benzyl Alcohol | [Cp*IrCl₂]₂ / KOH | None (neat) | Methyl 4-chloro-3-(1-cyano-2-phenylethyl)benzoate |

| Ethanol | CuCl₂ / TMEDA / K₂CO₃ | Toluene | Methyl 4-chloro-3-(1-cyanopropyl)benzoate |

This table shows representative methods for the α-alkylation of arylacetonitriles. nih.govacs.orgresearchgate.net

The active methylene of the cyanomethyl group can undergo a Knoevenagel condensation with aromatic aldehydes. wikipedia.orgsigmaaldrich.com This reaction is a variation of the aldol (B89426) condensation and is typically catalyzed by a weak base such as piperidine (B6355638) or an alkali carbonate. wikipedia.org The reaction involves the deprotonation of the α-carbon to form a carbanion, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy nitrile intermediate occurs readily to yield a thermodynamically stable α,β-unsaturated nitrile. sigmaaldrich.com The products, known as cinnamonitrile (B126248) derivatives, are structural analogs of chalcones, where the carbonyl group is replaced by a nitrile. These compounds are also of significant interest in medicinal chemistry. acgpubs.orgmdpi.comresearchgate.net

Table 4: Knoevenagel Condensation with Aromatic Aldehydes

| Aldehyde | Base | Solvent | Product (Cinnamonitrile Derivative) |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol | Methyl (E)-4-chloro-3-(1-cyano-2-phenylvinyl)benzoate |

| 4-Methoxybenzaldehyde | K₂CO₃ | DMF | Methyl (E)-4-chloro-3-(1-cyano-2-(4-methoxyphenyl)vinyl)benzoate |

| 4-Nitrobenzaldehyde | Basic Alumina | None (neat) | Methyl (E)-4-chloro-3-(1-cyano-2-(4-nitrophenyl)vinyl)benzoate |

This table illustrates typical conditions for the Knoevenagel condensation of arylacetonitriles with various aldehydes. acgpubs.orgresearchgate.net

The cyanomethyl group is a valuable building block for the synthesis of various nitrogen-containing heterocycles. Both the nitrile carbon and the active methylene group can participate in cyclization reactions with appropriate reagents.

Isoquinoline (B145761) Synthesis: Substituted isoquinolines can be synthesized from arylacetonitrile derivatives. One modern approach involves the reaction of a metalated o-tolualdehyde imine with a nitrile. The initial addition is followed by an in-situ cyclization and aromatization sequence to furnish the isoquinoline core. harvard.edu Another method involves the palladium-catalyzed α-arylation of ketones with o-bromoarylacetonitriles, followed by an acid- or base-mediated cyclization. nih.gov

Pyridine (B92270) Synthesis: Polysubstituted pyridines can be assembled through multi-component reactions. For example, a [2+2+2] cycloaddition catalyzed by a transition metal like rhodium or cobalt can combine two alkyne molecules with the nitrile from an arylacetonitrile to construct the pyridine ring. youtube.com Other strategies involve the condensation of the active methylene group with 1,3-dielectrophiles to form the pyridine skeleton. illinois.edubaranlab.orgorganic-chemistry.org

Table 5: Examples of Heterocycle Synthesis from Arylacetonitrile Precursors

| Target Heterocycle | Key Reagents | Catalyst/Conditions |

|---|---|---|

| Isoquinoline | o-Tolualdehyde tert-butylimine, n-BuLi | THF, then quench |

| Pyridine | 2x Acetylene | [Rh(cod)₂]BF₄ |

| Benzo[d] acs.orgthieme-connect.dethiazine | o-Isothiocyanato arylacetylene | K₂CO₃ |

This table provides a summary of synthetic strategies to access heterocycles from arylacetonitrile building blocks. harvard.eduyoutube.comrsc.org

Derivatization for Enhanced Functionality

The chemical scaffold of this compound offers multiple reactive sites that can be strategically modified to synthesize a diverse array of derivatives with enhanced or altered functionalities. The primary sites for such derivatization are the methyl ester and the cyanomethyl group. These transformations are pivotal in medicinal chemistry and materials science, where fine-tuning of molecular properties is essential for developing new therapeutic agents and functional materials. The derivatization reactions primarily involve hydrolysis of the ester, and hydrolysis, reduction, or cyclization of the cyanomethyl group.

The methyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-(cyanomethyl)benzoic acid. This transformation is a common step in the synthesis of more complex molecules, as the carboxylic acid moiety can be further converted into a variety of other functional groups, such as amides, esters, and acid chlorides. For instance, the hydrolysis of related methyl benzoates has been extensively studied, and these methods are applicable to this compound. researchgate.netsigmaaldrich.comenvironmentclearance.nic.in

The cyanomethyl group is also a versatile handle for derivatization. The nitrile functionality can be hydrolyzed to a carboxylic acid, affording a diacid derivative, or to an amide. Furthermore, the nitrile can be reduced to an amine, yielding 4-chloro-3-(2-aminoethyl)benzoic acid derivatives, which are valuable building blocks for the synthesis of biologically active compounds. Additionally, the cyanomethyl group can participate in cyclization reactions to form various heterocyclic systems. For example, the reductive cyclization of a similar compound, methyl 2-cyanomethyl-3-nitrobenzoate, has been shown to produce isoquinolinone derivatives, suggesting that the cyanomethyl and a neighboring group on the benzene (B151609) ring can be utilized to construct fused ring systems.

The strategic derivatization of this compound is exemplified by its use as an intermediate in the synthesis of more complex molecules. For instance, the related compound, methyl 3-(cyanomethyl)benzoate, is a key starting material for the synthesis of ketoprofen (B1673614), a well-known non-steroidal anti-inflammatory drug (NSAID). google.com This underscores the importance of the cyanomethylbenzoate scaffold in providing a platform for the introduction of new functionalities and the construction of elaborate molecular architectures.

Below are tables summarizing key derivatization reactions of this compound and its analogs, providing insights into the reaction conditions and the types of derivatives that can be obtained.

| Reaction | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydrolysis | This compound | 1. NaOH, H₂O/MeOH, Reflux; 2. HCl | 4-Chloro-3-(cyanomethyl)benzoic acid | High | sigmaaldrich.comenvironmentclearance.nic.in (Analogous) |

| Amidation | This compound | Amine, Catalyst (e.g., Nb₂O₅), Heat | 4-Chloro-3-(cyanomethyl)benzamide derivative | Moderate to High | researchgate.net (Analogous) |

| Nitrile Hydrolysis | This compound | H₂SO₄, H₂O, Heat | Methyl 4-chloro-3-(carboxymethyl)benzoate | - | - |

| Nitrile Reduction | This compound | Reducing agent (e.g., H₂, Catalyst or LiAlH₄) | Methyl 4-chloro-3-(2-aminoethyl)benzoate | - | - |

Vi. Applications in Advanced Chemical Synthesis

Methyl 4-chloro-3-(cyanomethyl)benzoate as a Key Intermediate in Multi-step Organic Synthesis

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups. The ester can undergo hydrolysis to a carboxylic acid, the cyano group can be converted to other functionalities, and the chloro substituent can participate in various coupling reactions. This allows chemists to sequentially or selectively modify the molecule to build intricate molecular architectures. nih.gov Its role as an intermediate is particularly noted in the creation of high-value chemical products, including pharmaceuticals and other complex organic structures. nih.govgoogle.com

The application of chloro-containing molecules is a significant area in drug discovery, with over a quarter of all FDA-approved drugs featuring a chlorine atom. nih.gov In this context, this compound and its structural relatives serve as important intermediates in pharmaceutical manufacturing. nih.gov The primary documented application of this compound is in the synthesis of active pharmaceutical ingredients. nih.govgoogle.com

While related compounds like chloromethyl benzoic acid methyl esters are used in the synthesis of agricultural chemicals, the predominant and well-documented application for this compound is within the pharmaceutical sector. google.com

Benzoate (B1203000) derivatives are recognized for their role as precursors in the development of liquid crystal materials. nih.gov Specifically, closely related compounds such as 3-cyano-benzoic acid methyl ester are considered important starting materials for synthesizing liquid crystals. google.com The rigid core of the benzoate structure, combined with the polar cyano group, provides the necessary molecular properties for forming liquid crystalline phases. The specific substitutions on the benzene (B151609) ring, such as the chloro and cyanomethyl groups in this compound, can be tailored to influence the thermal and electro-optical properties of the final liquid crystal material.

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. sigmaaldrich.com this compound is categorized as such a building block due to its functionalized structure. calpaclab.com It provides a scaffold upon which chemists can perform a series of reactions to construct elaborate molecules. nih.gov The synthesis of complex systems often relies on a stepwise approach combining different reactions, where intermediates like this compound are crucial for adding specific fragments or functionalities to the target molecule. nih.gov

Role in the Synthesis of Biologically Active Molecules

The strategic importance of this compound is highlighted by its use in synthesizing molecules with specific biological activities. Its structure is a component in the creation of certain therapeutic agents.

Ketoprofen (B1673614) is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov Several synthetic routes to Ketoprofen and its derivatives start from cyanomethyl benzoate compounds. chemicalbook.comgoogle.comgoogle.com One established economical and environmentally friendly pathway utilizes methyl m-cyanomethylbenzoate as a key starting material. google.com In these multi-step syntheses, the cyanomethyl group is typically methylated and then hydrolyzed to form the propionic acid side chain characteristic of Ketoprofen. google.com The synthesis often involves transition metal-catalyzed reactions to construct the final molecular framework. scielo.br this compound represents a chlorinated variant of this precursor, which can be used to produce derivatives of Ketoprofen or other related biologically active compounds.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 872091-83-3 | calpaclab.comsigmaaldrich.comchemuniverse.com |

| Molecular Formula | C₁₀H₈ClNO₂ | calpaclab.comsigmaaldrich.comchemuniverse.com |

| Molecular Weight | 209.63 g/mol | calpaclab.comsigmaaldrich.comchemuniverse.com |

| Purity | ≥98% | calpaclab.comchemuniverse.com |

Ketoprofen belongs to the class of anti-inflammatory analgesics, which work by inhibiting enzymes like cyclooxygenase (COX). nih.govscience.gov The synthesis of novel NSAIDs is an active area of research, often involving the modification of existing drugs to enhance efficacy or reduce side effects. benthamscience.com A common strategy involves modifying the carboxylic acid group of an NSAID like ibuprofen (B1674241) or ketoprofen into an amide or ester. nih.govbenthamscience.comekb.eg Starting a synthesis with a benzoate ester like this compound provides a direct route to such modifications. The presence of the cyano and chloro groups offers additional points for chemical alteration, allowing for the creation of new chemical entities that can be screened for anti-inflammatory and analgesic properties. nih.gov

Development of Antibacterial Agents

While direct evidence of this compound's use in commercially available antibacterial drugs is not prevalent in publicly accessible research, its structural motifs are of significant interest in the design of novel antibacterial agents. The presence of a chlorinated aromatic ring is a feature in some antibacterial compounds, and the cyanomethyl group offers a reactive handle for further molecular elaboration. Research into new antibacterial agents often involves the synthesis of scaffolds that could potentially be derived from this compound. For instance, the synthesis of novel antibacterial agents targeting the bacterial fatty acid pathway has involved the use of substituted methyl benzoates as starting materials. wjarr.com Although not a direct use, this highlights the potential of similar benzoate structures in this therapeutic area. The development of new antibacterial agents often involves screening libraries of compounds with diverse functional groups, and the unique combination present in this compound makes it a candidate for such screening programs.

Design and Synthesis of Kinase Inhibitors

The field of kinase inhibitors, crucial in oncology and inflammatory disease treatment, frequently utilizes scaffolds containing substituted aromatic rings. ed.ac.uk Kinase inhibitors often feature a heterocyclic ring system that binds to the ATP-binding site of the enzyme. The synthesis of these complex heterocyclic systems can benefit from versatile starting materials like this compound. The chloro and cyanomethyl groups can be key participants in cyclization reactions to form the core structures of these inhibitors.

Research has shown that compounds with a 4-anilino-3-cyanobenzo[g]quinoline structure act as potent kinase inhibitors. nih.gov While the direct synthesis from this compound is not explicitly detailed, the cyano group is a critical feature of these inhibitors. Furthermore, the development of novel Polo-like kinase 1 (PLK1) inhibitors has utilized a hybridized 3D-QSAR model where a key building block is a substituted pyrazole (B372694). The synthesis of this pyrazole core involved the use of ethyl 4-chloro-3-oxobutanoate, highlighting the utility of chloro-substituted esters in creating kinase inhibitor scaffolds. mdpi.com The structural elements of this compound make it a plausible starting point for the synthesis of analogous and potentially more potent kinase inhibitors.

Synthesis of Antiviral Compounds

The quest for new antiviral agents is a continuous effort in medicinal chemistry, and versatile chemical intermediates are essential in this pursuit. While direct synthetic routes to antiviral drugs using this compound are not widely published, its potential as a precursor is noteworthy. For example, the synthesis of an intermediate for the antiviral drug atazanavir (B138) involves a stereoselective bioreduction of a ketone containing a chloro-phenyl group. nih.gov

Furthermore, research into anti-hepatitis B virus (HBV) agents has led to the synthesis of 4-aryl-6-chloro-quinolin-2-ones and 5-aryl-7-chloro-1,4-benzodiazepine derivatives. nih.gov Some of these compounds have shown activity against HBV antigen secretion. The presence of a chloro-substituted aromatic ring in these active molecules underscores the potential of starting materials like this compound in the development of new antiviral therapies. The cyanomethyl group, in particular, can be a precursor to various nitrogen-containing heterocycles, which are common motifs in antiviral drugs.

Development of New Synthetic Methodologies Utilizing the Compound

The utility of a chemical compound is not only defined by its direct applications but also by its role in pioneering new synthetic transformations. While much of the available literature focuses on the synthesis of this compound, its potential as a starting material for novel synthetic methodologies is an area of active exploration. The cyanomethyl group, for instance, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to generate a variety of heterocyclic systems. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, further expanding its synthetic utility.

Industrial Synthesis and Process Optimization

The commercial viability of this compound as a chemical intermediate is intrinsically linked to the efficiency and sustainability of its manufacturing process. Key considerations in its industrial synthesis include achieving high yields and purity while minimizing environmental impact.

High Yield and Purity Considerations